QTX125

Descripción

Propiedades

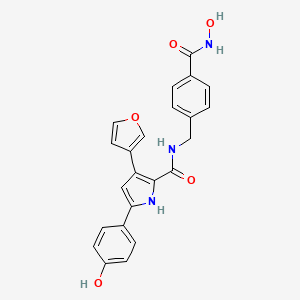

Fórmula molecular |

C23H19N3O5 |

|---|---|

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28) |

Clave InChI |

OUFJXJJAONPLLU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO |

Origen del producto |

United States |

Métodos De Preparación

Method A: Pauson-Khand Cyclization

A multi-step approach involving:

- Propargyl Ester Formation : Benzoyl-protected amino acid methyl esters undergo hydrolysis and esterification with propargyl alcohol.

- Claisen Rearrangement : Propargyl esters convert to allenes under thermal conditions.

- Pauson-Khand Reaction : Allenes react with eneynes (generated from propargyl esters) in the presence of Mo(CO)₆ to form tricyclic intermediates.

- Stetter Reaction : Cyclization to pyrrole derivatives using thiazolium catalysts.

Yield : ~53% average for pyrrole-2-carboxamides in analogous libraries.

Method B: 1,3-Diketone Cyclization

An alternative route using:

- Ethyl Bromopyruvate Reaction : 1,3-Diketones (e.g., cycloheptane-1,3-dione) react with ethyl bromopyruvate under basic conditions to form pyrrole precursors.

- Acid Hydrolysis : Ester intermediates undergo hydrolysis to carboxylic acids, followed by cyclization in sulfuric acid.

Yield : ~43% for pyrrole carboxylic acids in early steps.

Key Reaction Conditions and Challenges

Purification and Characterization

Purification Strategies

Analytical Data

- NMR Spectroscopy :

- Mass Spectrometry :

Alternative Routes and Optimization

Route Optimization

Functional Group Protection

- Hydroxyl Groups : TBS or benzyl ethers for orthogonal protection during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability and reactivity.

Mecanismo De Acción

The mechanism of action of 3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A : 3-(4-Fluorophenyl)-5-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

- Key Difference : Replaces the 4-hydroxyphenyl group with a 4-fluorophenyl .

- Impact :

Compound B : 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide

- Key Difference: Contains a diethylamino group on the phenyl ring and a phenoxymethyl substituent.

- Impact: Higher basicity (pKa ~8.5) due to the diethylamino group, improving membrane permeability.

Core Heterocycle Modifications

Compound C : 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Key Difference : Replaces the pyrrole with a furopyridine core.

- Impact: Improved planarity enhances π-π stacking with aromatic residues in target proteins. The trifluoroethylamino group increases metabolic resistance but may reduce solubility .

Compound D : N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide

- Key Difference : Utilizes a pyrazole ring instead of pyrrole.

- Impact: Pyrazole’s electron-deficient nature reduces hydrogen-bond donor capacity but increases kinetic stability. Methoxyphenyl substitution lowers polarity (logP ~2.5) compared to the target’s hydroxyphenyl (logP ~1.9) .

Functional Group Variations in the Side Chain

Compound E : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Difference : Replaces hydroxamoyl with a sulfonamide group.

- Impact :

- Sulfonamide’s strong electron-withdrawing effects enhance protein binding affinity but reduce metal-chelation capability.

- Chromen-4-one core introduces fluorescence, useful in imaging studies .

Actividad Biológica

3-(Furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer effects, anti-inflammatory properties, and other relevant pharmacological effects.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. Its unique features include:

- Furan ring : Contributes to its reactivity and biological interactions.

- Pyrrole core : Known for various biological activities.

- Hydroxycarbamoyl and hydroxyphenyl groups : Potentially enhance solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro studies. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : The compound demonstrated potent inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating strong antiproliferative activity.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects:

- Cytokine Inhibition : Studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

- Xenograft Models : In animal models with xenografted tumors, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

- Combination Therapy : When used in combination with standard chemotherapy agents, enhanced efficacy was observed, suggesting potential for use as an adjunct therapy.

Pharmacological Profile

The pharmacological profile of the compound suggests a multifaceted mechanism of action:

- Enzyme Inhibition : It has been identified as a selective inhibitor of certain histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.